(5-Methyl-1H-imidazol-4-yl)methanethiol

Synthetic chemistry Alkylation Heterocyclic building blocks

Researchers synthesizing histamine H₂ modulators often face reactivity gaps with alcohol or halide analogs. This compound solves that via a nucleophilic methanethiol group that enables direct S-alkylation for library synthesis. - One-step S-alkylation eliminates multi-step activation; key to cimetidine/metiamide SAR fidelity. - N,S-chelation forms defined Co(II), Ni(II), Cu(II) geometries unattainable with O/halide analogs. - Predicted pKa 4.78 ensures thiolate formation at physiological pH for redox or metal-binding studies.

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
CAS No. 70334-05-3
Cat. No. B8681231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-imidazol-4-yl)methanethiol
CAS70334-05-3
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CS
InChIInChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
InChIKeyGCYDEHNKSNMNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-imidazol-4-yl)methanethiol (CAS 70334-05-3) Procurement Guide: Imidazole-Thiol Building Block for Research and Synthesis


(5-Methyl-1H-imidazol-4-yl)methanethiol (CAS 70334-05-3), also known as 5-methyl-4-mercaptomethylimidazole, is a heterocyclic building block belonging to the imidazole family, featuring a methyl group at the 5-position and a reactive methanethiol (-CH₂SH) substituent at the 4-position of the imidazole ring [1]. The compound has the molecular formula C₅H₈N₂S and a molecular weight of 128.20 g/mol, with predicted physicochemical properties including a pKa of approximately 4.78 and a density of 1.154 g/cm³ . This compound serves primarily as a synthetic intermediate in medicinal chemistry, with its hydrochloride salt form being a key precursor in the synthesis of histamine H₂ receptor antagonists including cimetidine, as well as a versatile ligand precursor in coordination chemistry for the construction of transition metal complexes [2][3].

Why (5-Methyl-1H-imidazol-4-yl)methanethiol Cannot Be Substituted with Other Imidazole Analogs: Comparative Analysis for Scientific Procurement


Substituting (5-methyl-1H-imidazol-4-yl)methanethiol with closely related imidazole analogs such as 4-(hydroxymethyl)-5-methyl-1H-imidazole (CAS 29636-87-1) or 4-(chloromethyl)-5-methyl-1H-imidazole (CAS 69395-89-7) fundamentally alters the compound's chemical reactivity profile, synthetic utility, and coordination chemistry behavior [1]. The thiol (-SH) group exhibits significantly different nucleophilicity and metal-binding properties compared to hydroxyl (-OH) or chloride (-Cl) leaving groups, affecting both reaction kinetics in synthetic transformations and the resulting ligand denticity in metal complex formation [2]. Furthermore, substitution with 4(5)-imidazole methanethiol positional isomers lacking the 5-methyl substituent eliminates the steric and electronic effects conferred by the methyl group, which are critical determinants of both the compound's pKa (predicted 4.78) and its specific coordination geometry preferences in transition metal complexes [3]. These molecular distinctions translate directly to divergent synthetic outcomes, distinct pharmacological intermediate utility, and fundamentally different coordination chemistry behavior that cannot be replicated by simple analog substitution [4].

Quantitative Differentiation Evidence for (5-Methyl-1H-imidazol-4-yl)methanethiol (CAS 70334-05-3): Comparative Data Against Closest Analogs


Synthetic Efficiency of (5-Methyl-1H-imidazol-4-yl)methanethiol Hydrochloride vs. Chloromethyl and Hydroxymethyl Analogs in Alkylation Reactions

In nucleophilic substitution reactions for the synthesis of 5-methyl-1H-imidazole-4-ylmethyl sulfides, (5-methyl-1H-imidazol-4-yl)methanethiol hydrochloride demonstrates quantitative conversion under mild conditions (sodium hydroxide, ambient to moderate temperature), enabling direct S-alkylation with a broad range of electrophiles including benzyl chlorides, phenacyl chlorides, and various alkyl bromides [1]. The synthetic pathway using the thiol hydrochloride eliminates the two-step activation sequence required for the corresponding alcohol analog (4-(hydroxymethyl)-5-methyl-1H-imidazole), which necessitates prior conversion to an activated leaving group (e.g., nitrate ester, tosylate) before S-alkylation can proceed . Furthermore, compared to the chloromethyl analog (4-(chloromethyl)-5-methyl-1H-imidazole), the thiol-based approach offers orthogonal reactivity profiles in multifunctional substrate settings where competitive nucleophilic attack on the chloromethyl group would otherwise lead to undesired side products .

Synthetic chemistry Alkylation Heterocyclic building blocks Medicinal chemistry intermediates

Ligand Denticity and Coordination Geometry Specificity of (5-Methyl-1H-imidazol-4-yl)methanethiol-Derived Complexes vs. Simple Imidazole Ligands

Transition metal complexes incorporating the (5-methyl-1H-imidazol-4-yl)methanethiol-derived moiety (as the methylthioethyl-guanidine ligand cimetidine, CM) exhibit defined coordination geometries and stoichiometries that are distinct from complexes formed with unsubstituted imidazole ligands [1]. Specifically, Co(II), Ni(II), and Cu(II) complexes with the N-cyano-N′-methyl-N″(2-[(5-methyl-1H-imidazol-4-yl)methylthio]ethyl)guanidine ligand form octahedral environments for [M(CM)₂]SO₄·nH₂O (M = Co, Ni, Cu; n = 3, 3, 4 respectively), [M(CM)₂](ClO₄)₂ (M = Co, Ni), and [M(CM)₂]Cl₂·nH₂O (n = 1, 2, 2), with a distinct tetrahedral structure observed specifically for [Co(CM)₂]Cl₂·H₂O [1]. In contrast, simple imidazole ligands without the 4-methylthio substituent typically form hexacoordinate [M(imidazole)₆]²⁺ complexes with freely rotating M-N bonds and no defined stereochemical constraints beyond octahedral symmetry [2]. The methanethiol-derived architecture introduces a bidentate or potentially tridentate binding mode through the imidazole nitrogen and thioether sulfur atoms, creating constrained chelate rings that fix the ligand in specific geometric orientations relative to the metal center [3].

Coordination chemistry Transition metal complexes Ligand design Bioinorganic chemistry

Pharmacological Intermediate Specificity: (5-Methyl-1H-imidazol-4-yl)methanethiol-Derived Scaffold vs. Alternative Heterocyclic Building Blocks in Histamine Receptor Modulators

The (5-methyl-1H-imidazol-4-yl)methanethiol scaffold serves as the essential pharmacophoric element in multiple clinically and experimentally significant histamine receptor modulators, including the H₂ antagonist cimetidine, the H₂ agonist impromidine, and the H₂ antagonist metiamide [1][2]. Comparative pharmacological analysis reveals that the specific substitution pattern—5-methyl group on the imidazole ring coupled with the 4-methylthio linker—is critical for receptor binding affinity and selectivity [3]. In a systematic structure-activity study of 5-methyl-1H-imidazole-4-ylmethyl sulfides, only compounds X and XIII from a series of fifteen derivatives demonstrated pharmacological activity in tests considered predictive of antidepressant action, indicating that subtle modifications to the thiol-derived scaffold (alkyl chain length, aromatic substitution pattern) profoundly affect biological activity [4]. Alternative imidazole building blocks lacking either the 5-methyl substituent (e.g., 4(5)-imidazole methanethiol) or featuring different 4-position functionality (e.g., 4-(hydroxymethyl)-5-methyl-1H-imidazole) produce compounds with altered receptor binding profiles and cannot reliably reproduce the pharmacological properties of compounds derived from the 5-methyl-1H-imidazol-4-yl methanethiol scaffold .

Medicinal chemistry Histamine receptor Drug intermediates Structure-activity relationship

Thiol-Specific Redox and Metal-Binding Reactivity of (5-Methyl-1H-imidazol-4-yl)methanethiol vs. Non-Thiol Imidazole Analogs

(5-Methyl-1H-imidazol-4-yl)methanethiol exhibits thiol-specific chemical behavior that is fundamentally absent in non-thiol imidazole analogs such as the corresponding alcohol (4-(hydroxymethyl)-5-methyl-1H-imidazole) or chloride (4-(chloromethyl)-5-methyl-1H-imidazole) [1]. The compound undergoes characteristic thiol-specific transformations including: (1) facile oxidation to form the corresponding disulfide, bis(5-methyl-1H-imidazole-4-ylmethyl)disulfide (CAS 74461-58-8, m.p. 190-192°C), which is a distinct product not accessible from the alcohol or chloride analogs [2]; (2) metal coordination via the sulfur atom in conjunction with the imidazole nitrogen, forming bidentate N,S-chelates with transition metals such as Ni(II), Cu(II), and Zn(II) [3]; (3) reversible thiol-disulfide redox cycling relevant to antioxidant and biochemical applications [4]. The predicted pKa of 4.78±0.10 for the thiol group indicates that the compound exists predominantly as the reactive thiolate anion under physiological and mildly basic conditions, whereas the alcohol analog (predicted pKa ~14-16) remains fully protonated under all biologically relevant pH ranges, eliminating the nucleophilic and metal-binding capabilities characteristic of the thiolate form.

Redox chemistry Metal chelation Thiol reactivity Coordination chemistry

Optimal Procurement and Research Application Scenarios for (5-Methyl-1H-imidazol-4-yl)methanethiol (CAS 70334-05-3)


Synthesis of Histamine H₂ Receptor Modulator Libraries and Pharmaceutical Intermediates

This compound is optimally procured when the synthetic target requires the precise 5-methyl-1H-imidazole-4-ylmethylthio pharmacophore found in cimetidine, metiamide, impromidine, and structurally related histamine receptor modulators [1]. The one-step S-alkylation pathway using the thiol hydrochloride enables efficient library synthesis of 5-methyl-1H-imidazole-4-ylmethyl sulfides with diverse alkyl and aryl substituents, as demonstrated in the systematic synthesis of 15 derivatives in the foundational study [2]. Procurement of the exact compound rather than alternative imidazole intermediates is essential for maintaining fidelity to established structure-activity relationships and ensuring that biological activity data can be meaningfully compared across compound series [3].

Design and Synthesis of Bidentate N,S-Chelating Ligands for Transition Metal Coordination Chemistry

When the research objective requires construction of N,S-bidentate chelating ligands with defined metal-binding geometries, (5-methyl-1H-imidazol-4-yl)methanethiol provides the essential sulfur donor atom that enables chelate ring formation unavailable with oxygen- or halogen-based analogs [1]. The compound serves as a precursor for ligands that form structurally characterized octahedral Co(II), Ni(II), and Cu(II) complexes, as well as metal-specific tetrahedral Co(II) complexes, with coordination behavior confirmed by electronic spectroscopy, magnetic susceptibility, and EPR analysis [2]. The constrained chelate geometry imparted by the N,S-donor set differs fundamentally from the freely rotating monodentate coordination of simple imidazoles, enabling applications in bioinorganic modeling, metalloenzyme mimicry, and the design of stereochemically defined metal-organic frameworks [3].

Thiol-Specific Redox Chemistry and Disulfide-Based Material Synthesis

For applications requiring thiol-specific reactivity—including reversible thiol-disulfide redox cycling, controlled disulfide bond formation, and thiolate-based metal chelation—(5-methyl-1H-imidazol-4-yl)methanethiol is the appropriate procurement choice [1]. The compound undergoes oxidation to form the crystalline disulfide dimer (m.p. 190-192°C), providing a well-characterized oxidation product useful as a redox-active building block [2]. The predicted pKa of 4.78 ensures near-complete deprotonation to the nucleophilic thiolate anion under physiological and mildly basic conditions, a property absent in the alcohol analog (pKa ~14-16) that remains fully protonated across all biologically relevant pH ranges [3]. This reactivity profile is essential for studies in antioxidant chemistry, metal-sulfur cluster synthesis, and the development of stimuli-responsive materials.

Medicinal Chemistry Structure-Activity Relationship Studies Requiring Pharmacophoric Fidelity

In structure-activity relationship (SAR) studies where the 5-methyl substitution pattern and 4-methylthio linkage are established pharmacophoric requirements, procurement of the authentic (5-methyl-1H-imidazol-4-yl)methanethiol building block is mandatory [1]. The study by Kmoníček et al. demonstrated that among fifteen structurally diverse 5-methyl-1H-imidazole-4-ylmethyl sulfides, only two compounds (X and XIII) exhibited pharmacological activity in antidepressant-predictive tests, underscoring the exquisite sensitivity of biological activity to precise molecular structure [2]. Substitution with 4(5)-imidazole methanethiol positional isomers lacking the 5-methyl group, or with 4-(hydroxymethyl) analogs requiring additional activation steps, introduces confounding variables that compromise the interpretability and reproducibility of SAR data [3].

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